molecular formula C12H10FNO3 B13633028 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

Katalognummer: B13633028
Molekulargewicht: 235.21 g/mol
InChI-Schlüssel: WKYNRGAMAFETDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a methyl group on the oxazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: This compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid include other oxazole carboxylic acids with different substituents on the phenyl and oxazole rings. For example:

    3-(2-chloro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom.

    3-(2-fluoro-3-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This compound has an ethyl group instead of a methyl group on the phenyl ring.

The uniqueness of 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H10FNO3

Molekulargewicht

235.21 g/mol

IUPAC-Name

3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-4-3-5-8(10(6)13)11-9(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI-Schlüssel

WKYNRGAMAFETDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C2=NOC(=C2C(=O)O)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.